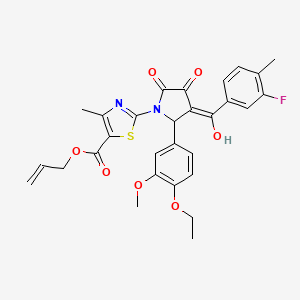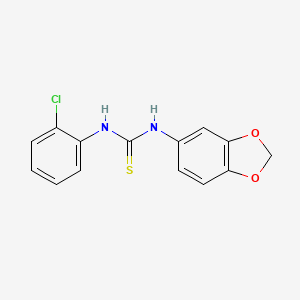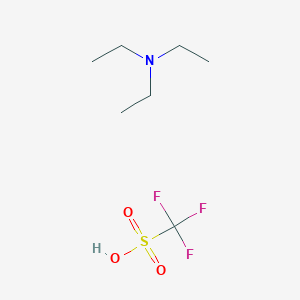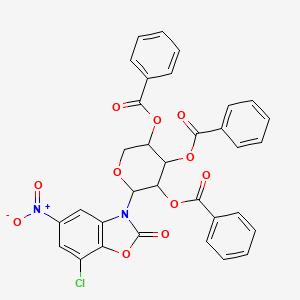
2,6-Diaminopyridine-3,4,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diaminopyridine-3,4,5-tricarbonitrile is a heterocyclic compound with a pyridine ring substituted with amino groups at positions 2 and 6, and nitrile groups at positions 3, 4, and 5
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diaminopyridine-3,4,5-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide at 120°C for 6 hours . Another method includes the use of malononitrile dimer as a precursor, which undergoes cyclocondensation reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of rotating packed bed reactors has been explored to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
2,6-Diaminopyridine-3,4,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The nitrile groups can undergo cyclization to form fused heterocyclic compounds.
Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper cyanide for cyanation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and bases like sodium hydride for cyclization reactions .
Major Products Formed
The major products formed from these reactions include various fused heterocyclic compounds, such as pyridotriazines and spiro compounds, which have significant biological and industrial applications .
科学研究应用
2,6-Diaminopyridine-3,4,5-tricarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor for biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-diaminopyridine-3,4,5-tricarbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to block presynaptic potassium channels, prolonging action potentials and increasing presynaptic calcium concentrations . This mechanism is particularly relevant in the context of neuromuscular disorders.
相似化合物的比较
Similar Compounds
3,4-Diaminopyridine-2,5-dicarbonitrile: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
Uniqueness
2,6-Diaminopyridine-3,4,5-tricarbonitrile is unique due to its specific substitution pattern, which allows for the formation of a wide range of fused heterocyclic compounds with diverse biological and industrial applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
79979-75-2 |
|---|---|
分子式 |
C8H4N6 |
分子量 |
184.16 g/mol |
IUPAC 名称 |
2,6-diaminopyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C8H4N6/c9-1-4-5(2-10)7(12)14-8(13)6(4)3-11/h(H4,12,13,14) |
InChI 键 |
YBMVCANJDNERTC-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=NC(=C1C#N)N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)


![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
